![molecular formula C8H14ClN B13491317 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride](/img/structure/B13491317.png)
8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride
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Overview
Description
8-Azatricyclo[4.3.0.0²,⁵]nonane hydrochloride is a tricyclic amine hydrochloride salt characterized by a fused bicyclo[4.3.0]nonane core with an additional azetidine ring (a four-membered nitrogen-containing ring). The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride has several scientific research applications, including:
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique structure makes it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s tricyclic framework distinguishes it from simpler bicyclic derivatives. Key comparisons include:
Pharmacological and Antimicrobial Activity
- Antimicrobial Potential: Bicyclo[4.3.0]nonane derivatives with diaza and oxo groups (e.g., 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane) exhibit activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (A. hydrophila, E. coli) pathogens . Substituents like benzyl or isobutyl groups enhance potency, suggesting that 8-azatricyclo’s tricyclic structure could offer steric advantages for target binding.
- CNS Applications: Bicyclo[3.3.1]nonane derivatives (e.g., trihexylphenidyl hydrochloride) are used in Parkinson’s disease for their anticholinergic effects . The rigid tricyclic framework of 8-azatricyclo may improve receptor affinity but could also increase metabolic stability compared to bicyclic analogs.
Structural Influences on Activity
- Conformational Rigidity: The twin-chair conformation of bicyclo[3.3.1]nonane derivatives is critical for anticholinergic activity .
- Nitrogen Placement: Diaza compounds (e.g., 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane) leverage nitrogen atoms for hydrogen bonding, enhancing antimicrobial activity . The azetidine ring in 8-azatricyclo may similarly interact with biological targets but with distinct spatial orientation.
- Salt Forms : The hydrochloride salt in 8-azatricyclo improves aqueous solubility compared to free bases, a feature shared with Parkinson’s drugs like benztropine mesitylate .
Biological Activity
8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride is a nitrogen-containing bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₄ClN
- Molecular Weight : 173.67 g/mol
- CAS Number : 2680539-60-8
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its interactions with specific biological targets.
Anticancer Activity
Recent research indicates that compounds similar to 8-Azatricyclo[4.3.0.0,2,5]nonane exhibit significant anticancer properties. A study published in RSC Advances discusses the synthesis of bicyclic compounds and their derivatives for use in anticancer therapies, suggesting that modifications to the bicyclic structure can enhance their efficacy against cancer cells .
The mechanism by which 8-Azatricyclo[4.3.0.0,2,5]nonane exerts its effects is believed to involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act on neurotransmitter receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
- Comparative Analysis :
Data Table: Biological Activity Comparison
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride, and how can intermediates be characterized?
Answer: The synthesis typically involves cyclization of precursors (e.g., diols and amines) under anhydrous conditions with catalysts (e.g., acid or base catalysts). The bicyclic intermediate is treated with HCl to form the hydrochloride salt. Characterization relies on:
- NMR spectroscopy : To confirm bicyclic structure and proton environments.
- X-ray crystallography : For absolute stereochemical determination (if crystalline) .
- Mass spectrometry : To verify molecular weight (e.g., 161.67 g/mol for analogs like 3-Azabicyclo[3.3.1]nonane HCl) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Answer:
- Solubility screening : Use polar solvents (e.g., water, DMSO) with incremental dilution and UV-Vis quantification. Hydrochloride salts generally exhibit improved aqueous solubility.
- Stability testing : Monitor degradation via HPLC under varying pH, temperature, and light exposure. For analogs like spirocyclic azabicyclo compounds, stability in aqueous buffers is critical for biological assays .
Q. What preliminary biological assays are recommended to screen its activity?
Answer:
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus), referencing protocols for structurally related bicyclic amines .
- Neuroprotection assays : Measure glutamate receptor modulation in neuronal cell lines (e.g., SH-SY5Y), as seen in spirocyclic analogs with neuroprotective potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?
Answer:
- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity during cyclization.
- Solvent effects : Use aprotic solvents (e.g., THF, DCM) to minimize side reactions. For analogs, yields >70% are achievable under inert atmospheres .
- Temperature control : Lower temperatures (0–5°C) reduce racemization in stereosensitive steps .
Q. What computational methods validate the compound’s stereochemical configuration?
Answer:
- DFT calculations : Compare experimental NMR chemical shifts with computed values for proposed stereoisomers.
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes or receptors) to prioritize synthesis of active enantiomers .
Q. How can structure-activity relationships (SAR) be explored for neuropharmacological applications?
Answer:
- Derivatization : Introduce substituents (e.g., methyl, hydroxyl groups) at positions 2, 5, or 7 to assess impact on receptor binding.
- Functional assays : Compare IC₅₀ values for glutamate receptor inhibition across derivatives. For example, (3R,5R)-spiro analogs show 10-fold higher potency than racemic mixtures .
Q. How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Batch variability analysis : Verify purity (HPLC >98%) and salt stoichiometry (via elemental analysis). Impurities in analogs like 4-Azatricyclo derivatives can skew activity .
- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to isolate compound-specific effects .
Q. Methodological Notes
Properties
Molecular Formula |
C8H14ClN |
---|---|
Molecular Weight |
159.65 g/mol |
IUPAC Name |
8-azatricyclo[4.3.0.02,5]nonane;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-6-5(1)7-3-9-4-8(6)7;/h5-9H,1-4H2;1H |
InChI Key |
XPUMHIFYXGBAPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C3C2CNC3.Cl |
Origin of Product |
United States |
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